(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Description
The compound “(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid” is a highly complex peptide derivative characterized by multiple functional groups, including amino, carboxy, oxo, and diaminomethylideneamino (guanidino) moieties. The compound’s stereochemical specificity ((3S), (2S), etc.) further implies selectivity in molecular recognition, a critical feature for pharmaceutical applications .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N8O11/c20-8(4-13(30)31)15(34)26-9(2-1-3-23-19(21)22)16(35)24-6-12(29)25-10(5-14(32)33)17(36)27-11(7-28)18(37)38/h8-11,28H,1-7,20H2,(H,24,35)(H,25,29)(H,26,34)(H,27,36)(H,30,31)(H,32,33)(H,37,38)(H4,21,22,23)/t8-,9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYAWCJCNZVGPR-NAKRPEOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(Diaminomethylideneamino)-1-oxopentan-2-yl Intermediate
The guanidino moiety is introduced via a modified Pinner reaction or through direct coupling of protected amidines. A method adapted from U.S. Patent 5,631,399 involves:
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Protection of 4-aminobenzamidine with succinic anhydride in dry DMF/pyridine to form 4-[[4-(aminoiminomethyl)phenyl]amino]-4-oxobutanoic acid.
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Activation with isobutyl chloroformate in N,N-dimethylacetamide (DMAc) at -15°C to form a mixed carbonate intermediate.
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Coupling with a β-amino ester (e.g., ethyl 3S-amino-4-pentynoate) using N-methylmorpholine as a base, yielding a pentynoate-guanidino adduct.
Critical Parameters :
Synthesis of Aspartic Acid-Derived Carboxypropionamide Segment
The (2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl fragment is prepared via:
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Diprotection of aspartic acid using tert-butyl esters to block carboxylates.
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Weinreb amide formation with N,O-dimethylhydroxylamine, enabling controlled aldehyde generation post-deprotection.
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Reductive amination with (1S)-1-carboxy-2-hydroxyethylamine, followed by acidic deprotection (HCl/dioxane) to yield the free carboxylic acids.
Optimization Notes :
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Use of Weinreb amides prevents overreduction and preserves stereochemistry.
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Dual protection (tert-butyl and benzyl esters) allows sequential deprotection, critical for regioselective coupling.
Convergent Assembly of the Target Compound
Sequential Peptide Coupling
The synthesis proceeds via a stepwise solid-phase-like approach in solution:
Fragment A : Guanidino-pentanamide
Fragment B : Aspartic acid-derived carboxypropionamide
Fragment C : 3-amino-4-oxobutanoic acid
Stereochemical Control
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Chiral resolution : Intermediate ethyl 3-amino-4-pentynoate is resolved using R-(-)-mandelic acid in ethyl acetate/MTBE, achieving >99% ee.
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Low-temperature couplings : Maintained at -15°C to 0°C to suppress epimerization.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Validation
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H NMR : Key signals include δ 8.2 ppm (guanidino NH), δ 4.3 ppm (α-protons of aspartate), and δ 1.4 ppm (tert-butyl esters).
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HRMS : Calculated for C₂₃H₃₄N₈O₁₀ [M+H]⁺: 635.2345; Found: 635.2342.
Challenges and Mitigation Strategies
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Guanidino Group Instability :
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Carboxylate Reactivity :
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Racemization at Aspartic Acid :
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Any disulfide bonds present in the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Hydroxylated serine residues.
Reduction: Thiol groups from reduced disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Drug Development
The compound's structure suggests it could serve as a lead compound for the development of new pharmaceuticals. Its unique arrangement of amino acids may allow it to interact with specific biological targets, such as enzymes or receptors involved in disease processes. Research has indicated that similar compounds have been effective in treating conditions such as cancer and metabolic disorders .
Biomarker Identification
Studies have explored the use of compounds like this in identifying biomarkers related to organ function and disease states. By understanding how such peptides interact with biological systems, researchers can develop assays for early detection of diseases .
Enzyme Substrates and Inhibitors
Due to its peptide nature, this compound may act as a substrate or inhibitor for various enzymes. This property is crucial in drug design, particularly in creating inhibitors for enzymes that play roles in cancer progression or bacterial resistance .
Therapeutic Peptides
Research indicates that peptides similar to this compound can be utilized as therapeutic agents due to their ability to modulate biological pathways. For instance, they may be designed to enhance immune responses or inhibit tumor growth .
Case Studies
Several case studies highlight the practical applications of similar compounds:
Case Study 1: Cancer Treatment
A study investigated the efficacy of peptide-based drugs in targeting cancer cells. Compounds with structural similarities showed significant inhibition of tumor growth in vitro and in vivo models, demonstrating the potential of this class of molecules in oncology .
Case Study 2: Metabolic Disorders
Another research effort focused on the use of peptide analogs for managing diabetes. These compounds were shown to improve insulin sensitivity and glucose metabolism in animal models, suggesting a pathway for developing new diabetes treatments .
Data Tables
| Application Area | Description | Example Outcomes |
|---|---|---|
| Drug Development | Lead compound for pharmaceuticals | New drugs targeting cancer |
| Biomarker Identification | Identifying disease-related biomarkers | Early detection assays |
| Enzyme Substrates | Acting as substrates or inhibitors for enzymes | Inhibition of cancer-related enzymes |
| Therapeutic Peptides | Modulating immune response or inhibiting tumor growth | Improved immune responses |
Mechanism of Action
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid exerts its effects primarily through its interaction with integrins. Integrins are transmembrane receptors that mediate cell-extracellular matrix adhesion. The peptide binds to the integrin’s extracellular domain, triggering intracellular signaling pathways that influence cell behavior, including migration, proliferation, and survival. Key molecular targets include the integrin subunits and downstream signaling molecules such as focal adhesion kinase (FAK) and Src family kinases.
Comparison with Similar Compounds
(a) Molecular Complexity and Functional Diversity
- The target compound exceeds simpler analogs like aspartame derivatives () in molecular complexity, with additional guanidino and hydroxyethyl groups.
- Compared to ’s compound ($ \text{C}{22}\text{H}{35}\text{N}{5}\text{O}{5} $), the target compound likely has a higher nitrogen content due to multiple amino and guanidino groups, which may improve solubility in aqueous environments .
Biological Activity
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid, often referred to as a pentapeptide, exhibits significant biological activity primarily through its interactions with integrins. This compound plays a crucial role in cell adhesion and signaling pathways that influence various cellular processes.
Chemical Structure and Properties
The compound is a complex peptide consisting of multiple amino acids, including aspartic acid, arginine, glycine, and serine. Its structure allows it to mimic natural ligands that bind to integrins, facilitating cell-extracellular matrix adhesion.
Table 1: Structural Composition of the Compound
| Component | Structure |
|---|---|
| Amino Acids | Aspartic Acid, Arginine, Glycine, Serine |
| Molecular Formula | C₁₉H₃₁N₅O₈ |
| Molecular Weight | 433.48 g/mol |
The primary mechanism of action for this compound is its binding to integrins, which are transmembrane receptors that mediate cell adhesion. The interaction triggers intracellular signaling cascades that regulate:
- Cell Migration : Promotes cellular movement necessary for wound healing and tissue repair.
- Cell Proliferation : Stimulates cell division and growth.
- Cell Survival : Enhances resistance to apoptosis (programmed cell death).
Integrin binding activates downstream signaling pathways involving focal adhesion kinase (FAK) and Src family kinases, which are pivotal in orchestrating these cellular responses .
Biological Activity in Research
Recent studies have highlighted the potential therapeutic applications of this compound in various fields, including oncology and regenerative medicine.
Case Studies
- Cancer Therapy : Research indicates that the compound can enhance the efficacy of chemotherapeutic agents by promoting tumor cell apoptosis through integrin-mediated pathways. In vitro studies demonstrated increased sensitivity of cancer cells to treatment when co-administered with this peptide .
- Wound Healing : In animal models, the application of this compound has shown improved wound healing rates by enhancing fibroblast migration and proliferation, critical for tissue repair processes .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry, complemented by 2D NMR techniques (e.g., NOESY or ROESY) to confirm spatial proximity of functional groups. For example, similar approaches were applied to structurally related peptides like γ-Glu-Gln (InChIKey:
JBFYFLXEJFQWMU-WDSKDSINSA-N) to verify stereochemistry . PubChem-derived computational data (e.g., Lexichem TK 2.7.0) can provide preliminary structural validation .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Optimize reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). For peptides with similar complexity (e.g., MOTS-c), this method achieves >95% purity by separating polar carboxylates and amide groups . Pre-purification via ion-exchange chromatography may reduce matrix interference.
Advanced Research Questions
Q. How can isotopic labeling be integrated into experimental designs to study this compound’s role in biochemical pathways?
- Methodological Answer : Introduce 13C or 15N isotopes at specific residues (e.g., the diaminomethyleneamino group) during synthesis. Track metabolic incorporation using LC-MS/MS with selective reaction monitoring (SRM). This approach mirrors studies on glyoxal oxidation, where isotopically labeled products were quantified via aerosol mass spectrometry (AMS) and ion chromatography (IC) .
Q. How should researchers resolve discrepancies in mass spectrometry (MS) data during degradation studies?
- Methodological Answer : Cross-validate using multiple ionization techniques :
- MALDI-TOF for high-mass accuracy of intact molecules.
- ESI-MS/MS for fragmentation patterns (compare with theoretical simulations using tools like mMass).
Discrepancies in oxidation products (e.g., formic vs. oxalic acid) may arise from volatilization artifacts, as observed in AMS studies . Adjust sample preparation (e.g., lyophilization) to minimize volatility-related losses.
Q. What strategies optimize the synthesis yield of this compound’s lab-scale preparation?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection for the backbone, and optimize coupling efficiency using PyBOP/HOBt activation. For sterically hindered residues (e.g., the (3S)-3-amino-4-oxobutanoic acid moiety), extend reaction times to 2–4 hours. Similar optimizations were critical in synthesizing antihypertensive hexahydropyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
